molecular formula C26H31Cl2N5O3 B13853975 N4-Triazolyl Terconazole

N4-Triazolyl Terconazole

Cat. No.: B13853975
M. Wt: 532.5 g/mol
InChI Key: KJUZYYUILZKUQG-OZXSUGGESA-N
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Description

N4-Triazolyl Terconazole is a compound that belongs to the class of triazole antifungal agents. It is primarily used in the treatment of fungal infections, particularly vulvovaginal candidiasis. The compound is known for its ability to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, thereby disrupting the structure and function of the fungal cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Triazolyl Terconazole involves the incorporation of a triazole ring into the terconazole structure. One common method for synthesizing triazole-containing compounds is through the use of 3-amino-1,2,4-triazole as a key reagent . The reaction typically involves multistep synthetic routes, including condensation and nucleophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of transition metal-free tandem methods and one-pot reactions to streamline the synthesis and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N4-Triazolyl Terconazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the triazole ring .

Mechanism of Action

N4-Triazolyl Terconazole exerts its antifungal effects by inhibiting the enzyme cytochrome P450 14-alpha-demethylase, which is involved in the synthesis of ergosterol. By inhibiting this enzyme, the compound disrupts the production of ergosterol, leading to a depletion of this essential component in the fungal cell membrane. This disruption compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole antifungal agent with a similar mechanism of action.

    Itraconazole: A triazole antifungal used to treat a variety of fungal infections.

    Voriconazole: Known for its broad-spectrum antifungal activity.

Uniqueness

N4-Triazolyl Terconazole is unique in its specific structure, which allows it to effectively target and inhibit the synthesis of ergosterol in fungal cells. Its high efficacy and safety profile make it a valuable option for treating vulvovaginal candidiasis .

Properties

Molecular Formula

C26H31Cl2N5O3

Molecular Weight

532.5 g/mol

IUPAC Name

1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine

InChI

InChI=1S/C26H31Cl2N5O3/c1-19(2)32-9-11-33(12-10-32)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-31-17-29-30-18-31)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26-/m0/s1

InChI Key

KJUZYYUILZKUQG-OZXSUGGESA-N

Isomeric SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=NN=C4)C5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NN=C4)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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